2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a chemical compound with the molecular formula C11H14FN3O2S . This compound is characterized by the presence of a fluorophenoxy group, a propanoyl group, and a methylhydrazinecarbothioamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves the reaction of 4-fluorophenol with propanoyl chloride to form 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The propanoyl and methylhydrazinecarbothioamide moieties contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
- 2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
- 2-[2-(4-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Uniqueness
Compared to its analogs, 2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it distinct from its chlorinated, brominated, and methylated counterparts .
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)propanoylamino]-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,16)(H2,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORVRSJNQYLDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC)OC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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